molecular formula C28H32O5 B1597493 Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside CAS No. 67576-77-6

Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside

Cat. No.: B1597493
CAS No.: 67576-77-6
M. Wt: 448.5 g/mol
InChI Key: QTDLREJYMFIJBR-KURBPKLJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran is a chiral pyran derivative with a tris(benzyloxy) substitution pattern at positions 3, 4, and 5, a methoxy group at position 2, and a methyl group at position 5. For example, (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol (CAS 60431-34-7) shares the same tris(benzyloxy) and methyl substituents but features a hydroxyl group instead of methoxy at position 2 . This compound is primarily used in research settings, with a molecular weight of 434.53 g/mol and solubility optimized in organic solvents like DMSO .

Properties

IUPAC Name

(3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLREJYMFIJBR-KURBPKLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370145
Record name ST50405945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67576-77-6
Record name ST50405945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body. The specific ADME properties of this compound would need to be determined through experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its structural similarity to other sugar derivatives, it might have effects on cellular metabolism or signaling. These effects would need to be confirmed through experimental studies.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the biological system in which the compound is introduced.

Biological Activity

(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases.

  • Molecular Formula : C₃₄H₃₆O₆
  • Molecular Weight : 540.65 g/mol
  • CAS Number : 4132-28-9

Research indicates that compounds similar to (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran exhibit various mechanisms of action:

  • Antitumor Activity : Compounds in this class have been studied for their ability to induce apoptosis in cancer cells. They may disrupt DNA replication and repair mechanisms, leading to cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression and metastasis.
  • Synergistic Effects with Chemotherapeutics : There is evidence that these compounds can enhance the efficacy of traditional chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran and related compounds:

  • Cell Lines Tested : Commonly used cell lines include A375 (melanoma), A549 (lung cancer), and OVCAR3 (ovarian cancer).
  • Results :
    • Induction of apoptosis was observed at concentrations as low as 20 µM.
    • Enhanced sensitivity to cisplatin was noted when co-treated with the compound.
CompoundCell LineConcentration (µM)Effect
(3S,4R,5R,6S)-Tris(benzyloxy)A37520Induces apoptosis
(3S,4R,5R,6S)-Tris(benzyloxy) + CisplatinA54930Synergistic effect

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Administration Routes : Intravenous and oral administration were evaluated.
  • Key Findings :
    • The bioavailability was calculated at approximately 8% for oral administration.
    • Significant tumor reduction was reported in treated groups compared to controls.

Case Studies

  • Case Study on Synergistic Action with Cisplatin :
    • In a study involving OVCAR3 cells treated with cisplatin and (3S,4R,5R,6S)-Tris(benzyloxy), a notable increase in apoptosis markers was observed.
    • Immunoblotting showed elevated levels of PƳH2AX after treatment.
  • Mechanism Exploration :
    • Research focused on the interaction between the compound and DNA polymerase ƞ indicated that it could potentially inhibit this enzyme's activity, which is crucial for bypassing DNA damage caused by chemotherapeutics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of tris(benzyloxy)-substituted tetrahydropyrans. Key structural analogs and their differences include:

Compound Substituents Molecular Weight (g/mol) Key References
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran (hypothetical target) 2-OCH₃, 6-CH₃ ~476.61 (estimated) N/A
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol 2-OH, 6-CH₃ 434.53
(2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran 2-OCH₃, 6-CH₂OBn, additional benzyloxy-methyl at position 2 554.67
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran 2-SEt, 6-CH₃ 478.65
(2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol 2-OH, 6-CH₂OBn 540.65

Key Observations :

  • Substituent Position and Steric Effects : The presence of a methoxy group at position 2 (target compound) reduces steric hindrance compared to bulkier substituents like benzyloxy-methyl (e.g., ).
  • Synthetic Flexibility : Ethylthio () or benzyloxy-methyl () groups allow further functionalization, whereas methoxy groups are typically terminal.

Yield Trends :

  • Deprotection steps (e.g., ) often result in moderate yields (~40–50%) due to competing side reactions.
  • Multi-step syntheses (e.g., ) may accumulate lower overall yields compared to single-step functionalization.

Physicochemical Properties

  • Solubility : Tris(benzyloxy) compounds are typically lipophilic. For example, is soluble in DMSO but requires sonication for full dissolution. In contrast, hydroxylated analogs (e.g., ) show improved aqueous solubility.
  • Stability : Methoxy-substituted derivatives (e.g., hypothetical target) are more stable under acidic conditions compared to hydroxylated variants, which may undergo dehydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.